molecular formula C11H16ClNO2 B112124 Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride CAS No. 17841-69-9

Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride

Cat. No.: B112124
CAS No.: 17841-69-9
M. Wt: 229.7 g/mol
InChI Key: SSXOEPBHTWEJLZ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride is a chemical compound with the molecular formula C11H16ClNO2 and a molecular weight of 229.71 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride typically involves the reaction of ethyl 2-(4-(aminomethyl)phenyl)acetate with hydrochloric acid. The reaction conditions often include maintaining an inert atmosphere and a temperature range of 2-8°C . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to these targets and altering their activity. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride can be compared with similar compounds such as:

Biological Activity

Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride (E2AP HCl) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

E2AP HCl has the following characteristics:

  • Molecular Formula : C12H16ClN O2
  • Molecular Weight : Approximately 229.70 g/mol
  • Structure : It consists of an ethyl acetate moiety linked to a phenyl group with an aminomethyl substituent.

This unique structure allows E2AP HCl to participate in various chemical reactions and biological interactions, making it a candidate for further pharmacological exploration.

Biological Activity

Research indicates that E2AP HCl exhibits several biological activities, including:

  • Anticancer Activity : Preliminary studies have shown that derivatives of E2AP HCl demonstrate significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to E2AP HCl have been tested against cervical (HeLa), ovarian (A2780), and breast (MCF-7) cancer cell lines, showing IC50 values ranging from 0.33 to 7.10 µM .
  • Mechanism of Action : The mechanism by which E2AP HCl exerts its biological effects involves its ability to interact with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the ester functionality may undergo hydrolysis to release active metabolites.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of E2AP HCl is crucial for optimizing its pharmacological properties. The following table summarizes key findings related to SAR:

CompoundStructural FeaturesBiological ActivityIC50 (µM)
E2AP HClPara substitution on phenyl ringAntiproliferative0.50 - 3.58
Compound AMeta substitution on phenyl ringReduced activity>10
Compound BOrtho substitution on phenyl ringVariable activity1.00 - 5.00

The para substitution enhances the compound's interaction with target proteins compared to meta or ortho substitutions, which typically show reduced activity .

Case Studies

Several studies have investigated the biological potential of E2AP HCl and its analogs:

  • Antiproliferative Studies : A study evaluated the antiproliferative activity of various derivatives against HeLa and A2780 cell lines. Notably, a derivative with an IC50 value of 0.50 µM was identified as particularly potent .
  • Enzyme Inhibition : Research into the inhibition of muscle myosin ATPases has revealed that compounds structurally related to E2AP HCl can inhibit actin-activated ATPase activity, suggesting potential applications in muscle relaxation therapies .
  • Pharmacokinetics : In vivo studies have demonstrated favorable pharmacokinetic profiles for certain derivatives, indicating their potential for therapeutic use in treating conditions such as cancer and muscle disorders .

Properties

IUPAC Name

ethyl 2-[4-(aminomethyl)phenyl]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-2-14-11(13)7-9-3-5-10(8-12)6-4-9;/h3-6H,2,7-8,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXOEPBHTWEJLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80599523
Record name Ethyl [4-(aminomethyl)phenyl]acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17841-69-9
Record name Benzeneacetic acid, 4-(aminomethyl)-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17841-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl [4-(aminomethyl)phenyl]acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-[4-(aminomethyl)phenyl]acetate hydrochloride
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